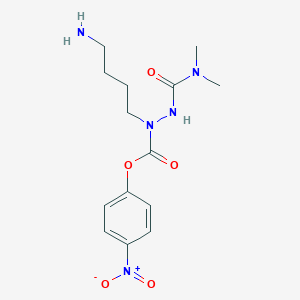
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester, commonly known as DMAPA-Nosyl, is a chemical compound used in various scientific research applications. It is a highly reactive reagent that is used in the synthesis of peptides and other organic compounds.
Mécanisme D'action
DMAPA-Nosyl acts as a protecting group for the amino group of lysine in peptide synthesis. It reacts with the amino group of lysine to form a stable carbamate linkage. This protects the amino group from any unwanted reactions during the synthesis process. The protecting group can be removed by treatment with a mild base such as hydroxylamine.
Effets Biochimiques Et Physiologiques
DMAPA-Nosyl does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPA-Nosyl is a highly reactive reagent that is easy to use in peptide synthesis. It is stable under a wide range of reaction conditions and can be easily removed by treatment with a mild base. However, DMAPA-Nosyl is expensive and may not be suitable for large-scale synthesis.
Orientations Futures
There are several future directions for the use of DMAPA-Nosyl in scientific research. One direction is the development of new protecting groups for the amino group of lysine. Another direction is the use of DMAPA-Nosyl in the synthesis of other organic compounds such as esters and amides. Additionally, DMAPA-Nosyl can be used in the development of new drugs and therapeutics.
Méthodes De Synthèse
DMAPA-Nosyl is synthesized by reacting N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine with 4-nitrophenyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure DMAPA-Nosyl.
Applications De Recherche Scientifique
DMAPA-Nosyl is widely used in scientific research for the synthesis of peptides and other organic compounds. It is used as a protecting group for the amino group of lysine in peptide synthesis. DMAPA-Nosyl is also used in the synthesis of other organic compounds such as esters and amides.
Propriétés
Numéro CAS |
142182-00-1 |
|---|---|
Nom du produit |
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester |
Formule moléculaire |
C14H21N5O5 |
Poids moléculaire |
339.35 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H21N5O5/c1-17(2)13(20)16-18(10-4-3-9-15)14(21)24-12-7-5-11(6-8-12)19(22)23/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,20) |
Clé InChI |
WFAQCTDDGPWBGM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
142182-00-1 |
Synonymes |
N(alpha)(N,N-dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester NDCANP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



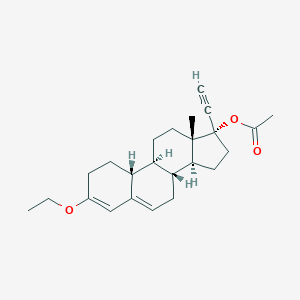
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
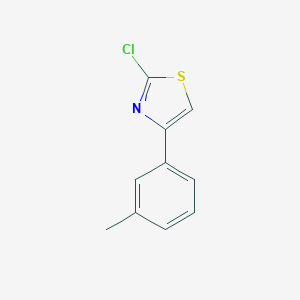
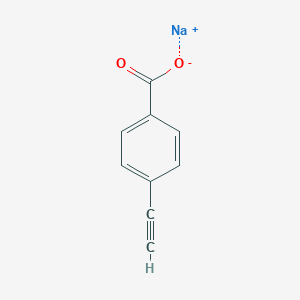
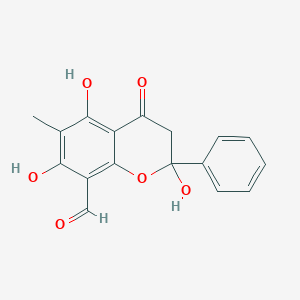
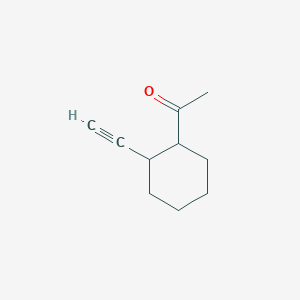
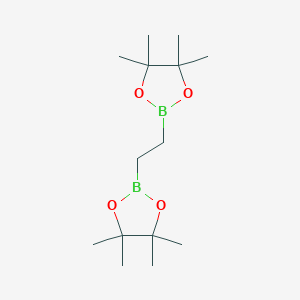
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
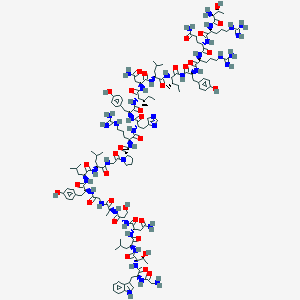
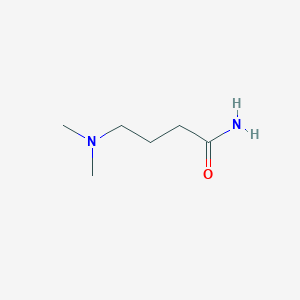
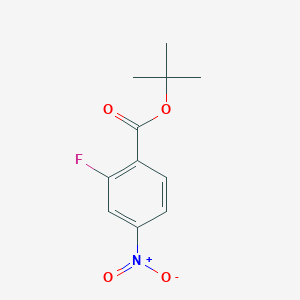
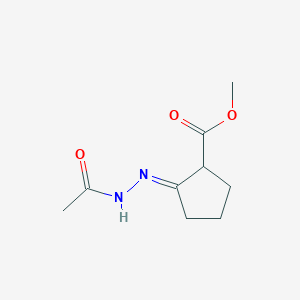
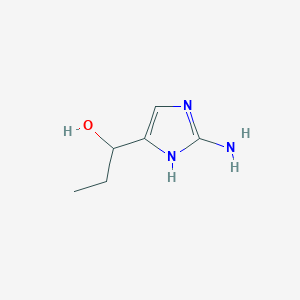
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)